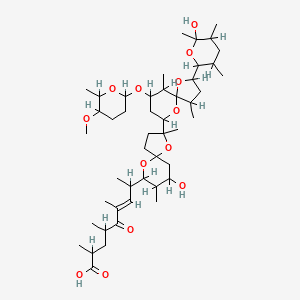
Leuseramycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
The synthesis of Leuseramycin involves multiple steps, typically starting with the isolation of precursor molecules from natural sources such as actinomycetes. The synthetic route includes several key reactions, such as glycosylation and oxidation, under controlled conditions. Industrial production methods often involve fermentation processes using genetically modified microorganisms to enhance yield and purity .
化学反応の分析
Leuseramycin undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
科学的研究の応用
Antimicrobial Properties
Leuseramycin exhibits significant antimicrobial activity, making it a candidate for treating various infections caused by bacteria and fungi. Its mechanism involves disrupting ion transport across cell membranes, which can lead to cell death.
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Pathogen Name | Activity | Reference |
|---|---|---|---|
| Bacterial | Staphylococcus aureus | Inhibitory | |
| Bacterial | Escherichia coli | Inhibitory | |
| Fungal | Candida albicans | Inhibitory | |
| Parasitic | Leishmania spp. | Inhibitory |
Potential in Cancer Therapy
Recent studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells, primarily through the modulation of ion channels and subsequent disruption of cellular homeostasis.
Case Study: this compound in Cancer Treatment
A study conducted on human cancer cell lines demonstrated that this compound could reduce cell viability significantly. The mechanism was linked to increased intracellular calcium levels leading to apoptotic cell death. This suggests potential for this compound as an adjunct therapy in oncology.
Agricultural Applications
This compound's antimicrobial properties extend to agriculture, where it can be used as a biopesticide. Its efficacy against plant pathogens can help reduce reliance on synthetic pesticides.
Table 2: Efficacy of this compound as a Biopesticide
| Crop Type | Pathogen Name | Application Method | Efficacy (%) |
|---|---|---|---|
| Tomato | Fusarium oxysporum | Foliar spray | 85 |
| Cucumber | Pseudomonas syringae | Soil drench | 78 |
| Wheat | Rhizoctonia solani | Seed treatment | 80 |
Case Study: Toxicity Assessment
In an animal model study, this compound was administered at varying doses. Results showed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for potential clinical applications.
作用機序
The mechanism of action of Leuseramycin involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell. The molecular targets include the 30S subunit of the ribosome, and the pathways involved are primarily related to protein synthesis inhibition .
類似化合物との比較
Leuseramycin is unique compared to other aminoglycosides due to its specific structural features and potent antibacterial activity. Similar compounds include:
- Neomycin
- Kanamycin
- Tobramycin
- Gentamicin These compounds share similar mechanisms of action but differ in their spectrum of activity and resistance profiles .
特性
CAS番号 |
73537-10-7 |
|---|---|
分子式 |
C47H78O13 |
分子量 |
851.1 g/mol |
IUPAC名 |
(E)-8-[7-hydroxy-2-[2-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |
InChI |
InChI=1S/C47H78O13/c1-24(40(49)25(2)19-28(5)43(50)51)18-26(3)41-31(8)34(48)23-46(59-41)17-16-44(11,60-46)38-22-36(55-39-15-14-35(53-13)33(10)54-39)32(9)47(57-38)30(7)21-37(56-47)42-27(4)20-29(6)45(12,52)58-42/h18,25-39,41-42,48,52H,14-17,19-23H2,1-13H3,(H,50,51)/b24-18+ |
InChIキー |
ALQNAINCHNBUOD-YWQQLZDRSA-N |
SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(C)O)C |
異性体SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)/C=C(\C)/C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(C)O)C |
正規SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(C)O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Leuseramycin; Antibiotic TM-531; TM-531; TM 531; TM531; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















